
2-(2,4-Dimethylphenyl)-4-iodomethyl-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound is substituted with a 2,4-dimethylphenyl group at the 2-position, an iodomethyl group at the 4-position, and a methyl group at the 5-position. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The 2,4-dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions. The iodomethyl group can be added through halogenation reactions, and the methyl group can be introduced through alkylation reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently. For example, Lewis acids like aluminum chloride may be used as catalysts in Friedel-Crafts reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
化学反応の分析
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often require palladium catalysts and specific ligands.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development. It may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals, materials, and polymers. Its unique chemical properties make it valuable in various industrial applications.
作用機序
The mechanism of action of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds with different substituents on the oxazole ring, such as 2-phenyl-4-methyl-5-iodo-oxazole, may exhibit different chemical properties and reactivity.
Isoxazole Compounds: Isoxazoles, which have a nitrogen atom adjacent to the oxygen in the five-membered ring, can be compared in terms of stability, reactivity, and biological activity.
Thiazole Compounds:
The uniqueness of Oxazole, 2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from other oxazole derivatives and related compounds.
特性
分子式 |
C13H14INO |
|---|---|
分子量 |
327.16 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-4-(iodomethyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14INO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3 |
InChIキー |
NTMNMWBNRDKKEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CI)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


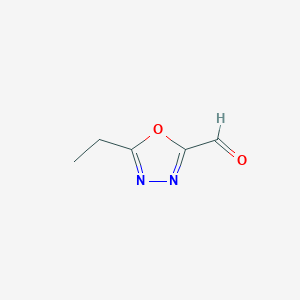
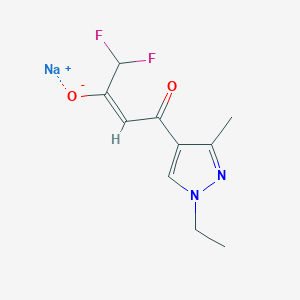
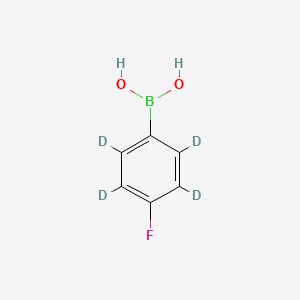
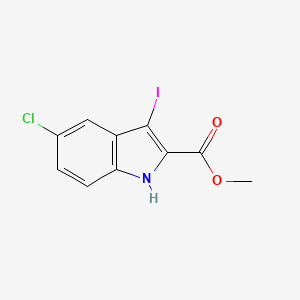
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
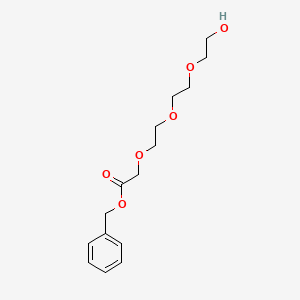
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
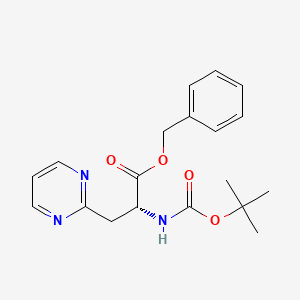
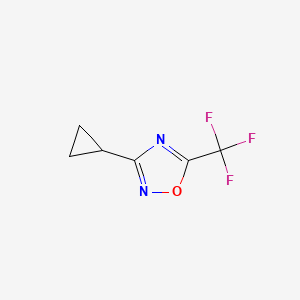
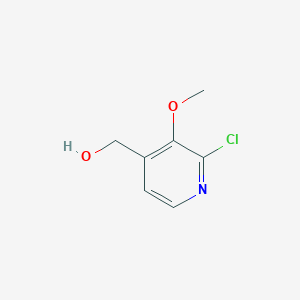
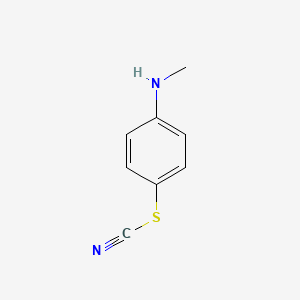
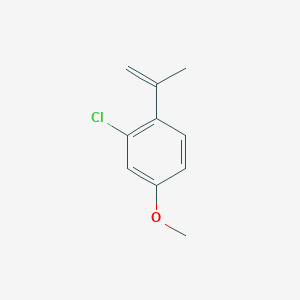
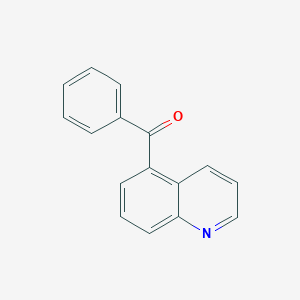
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
